

Spectroscopic Analysis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 5-bromo-2-hydroxy-3-methoxybenzoate*

Cat. No.: *B179689*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure and established principles of spectroscopic analysis. Furthermore, it outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

- IUPAC Name: **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate**
- CAS Number: 134419-43-5[1]
- Molecular Formula: C₉H₉BrO₄[1]
- Molecular Weight: 261.07 g/mol [1]

- Chemical Structure:

C=C C(=O)OC | | | O OCH3 | H

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate**. These predictions are based on the analysis of its functional groups and substitution pattern on the benzene ring.

Table 1: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.5 - 11.5	Singlet	1H	Ar-OH
~7.4	Doublet ($J \approx 2.5$ Hz)	1H	Ar-H (H-6)
~7.1	Doublet ($J \approx 2.5$ Hz)	1H	Ar-H (H-4)
3.92	Singlet	3H	-COOCH ₃
3.88	Singlet	3H	Ar-OCH ₃

Table 2: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~169	C=O (Ester)
~150	C-OH
~148	C-OCH ₃
~128	C-H (Ar)
~125	C-H (Ar)
~115	C-Br
~112	C-COOCH ₃
56.4	Ar-OCH ₃
52.5	-COOCH ₃

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3200 - 3500 (broad)	O-H	Stretching
~3000	C-H (aromatic)	Stretching
~2950	C-H (methyl)	Stretching
~1720	C=O (ester)	Stretching
~1600, ~1480	C=C (aromatic)	Stretching
~1250	C-O (ester)	Stretching
~1100	C-O (ether)	Stretching
~600-800	C-Br	Stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
260/262	[M] ⁺ Molecular ion peak (presence of Br isotope)
229/231	[M - OCH ₃] ⁺
201/203	[M - COOCH ₃] ⁺
122	[M - Br - COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR experiments.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum.
 - Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum.
- Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the instrument and record the sample spectrum. The instrument software will automatically subtract the background.
 - Typically, spectra are collected in the range of 4000-400 cm^{-1} .

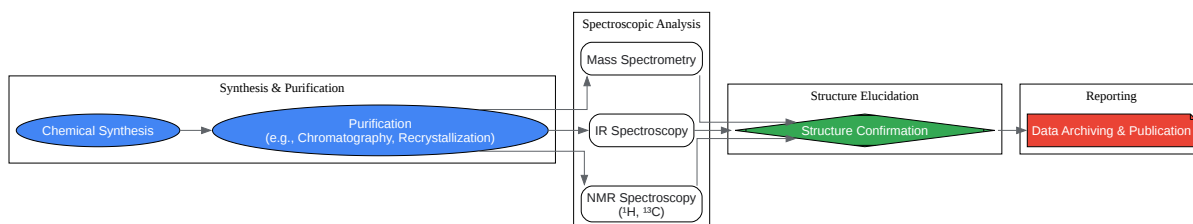
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation:
 - Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS).
- For ESI, the sample solution is infused directly into the source or introduced via a liquid chromatograph (LC-MS).
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
 - The instrument will detect the m/z values of the molecular ion and any fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While experimental spectroscopic data for **Methyl 5-bromo-2-hydroxy-3-methoxybenzoate** is not widely available, this guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a solid foundation for researchers to confirm the identity and purity of this compound upon synthesis. The provided workflow visualization further clarifies the logical progression of structural elucidation in modern organic chemistry.

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References

- 1. americanelements.com [americanelements.com]
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